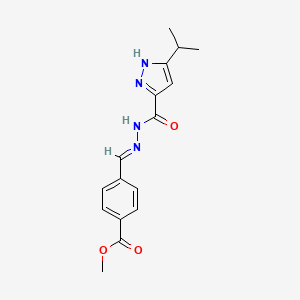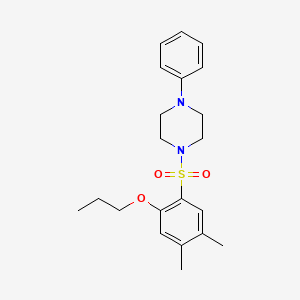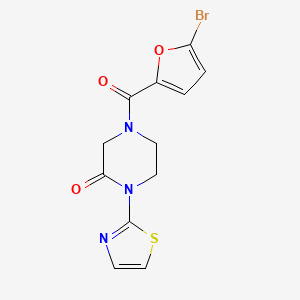
(E)-methyl 4-((2-(3-isopropyl-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a derivative of methyl benzoate featuring a hydrazone linkage to a pyrazole moiety. While the specific compound is not directly studied in the provided papers, they offer insights into similar compounds that can help infer properties and reactivity. For instance, paper discusses a related compound, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, which was synthesized through a condensation reaction and characterized using various spectroscopic techniques.
Synthesis Analysis
The synthesis of similar compounds typically involves a condensation reaction between a formylbenzoate and a hydrazine or its derivatives. In paper , methyl-4-formylbenzoate was condensed with phenylhydrazine to produce the target compound. This suggests that the synthesis of the compound might also involve a similar strategy, using an isopropyl pyrazole derivative as the hydrazine source.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using single-crystal X-ray diffraction techniques, as seen in paper . Density functional theory (DFT) calculations, including B3LYP/6-31G(d,p) method, have been used to optimize the molecular structure and predict vibrational frequencies, as well as (1)H and (13)C NMR chemical shifts. These methods could be applied to the compound to gain insights into its molecular structure.
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from their global chemical reactivity descriptors, natural population analysis (NPA), and studies of their thermodynamic properties, as mentioned in paper . These analyses provide information on the stability and potential reactivity of the compound, which could include nucleophilic addition reactions due to the presence of the hydrazone linkage.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to the one have been studied using spectroscopic methods and quantum chemical studies. Paper details the investigation of harmonic vibrational frequencies, NMR chemical shifts, and non-linear optical (NLO) properties. The solvency effects on the energetic behavior of the compound were examined using the integral equation formalism polarizable continuum model (IEF-PCM). These methods would likely be relevant for analyzing the physical and chemical properties of the compound .
Relevant Case Studies
Although the provided papers do not directly discuss the compound , they offer valuable information on structurally related compounds. For example, paper describes the synthesis and characterization of a pyrazole derivative with an amide linkage, which could provide insights into the behavior of the pyrazole moiety in the compound of interest. These case studies can help predict the synthesis pathway, molecular structure, and reactivity of the compound .
科学的研究の応用
Synthesis and Transformations
Hydrazonyl Compounds Synthesis : Research has shown the transformation of hydrazonyl compounds into various derivatives, including pyrazoles, pyrimidines, and others, indicating the versatility of compounds like (E)-methyl 4-((2-(3-isopropyl-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate in synthesizing heterocyclic frameworks. Such transformations are critical for creating pharmacologically relevant structures (Stanovnik et al., 2006; Pizzioli et al., 1998).
Antimicrobial Activity : Some derivatives synthesized from compounds similar to this compound have shown antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Abunada et al., 2008).
Structural and Molecular Studies
Crystal Structure Analysis : The analysis of crystal structures of related compounds helps in understanding the molecular arrangements and potential interactions in solid states, which is crucial for designing compounds with desired physical and chemical properties (Portilla et al., 2007).
Quantum Chemical Studies : Detailed quantum chemical studies, including the analysis of molecular structures, vibrational frequencies, and electronic properties, provide insights into the reactivity and stability of these compounds. Such studies are essential for predicting the behavior of new compounds in various chemical environments (Şahin et al., 2015).
Applications in Drug Discovery
Molecular Docking Studies : The exploration of molecular docking and spectroscopic studies of pyrazole derivatives indicates the potential for these compounds to act as ligands in drug discovery, targeting specific proteins or enzymes. This highlights the application of this compound derivatives in medicinal chemistry (Karrouchi et al., 2021).
特性
IUPAC Name |
methyl 4-[(E)-[(5-propan-2-yl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-10(2)13-8-14(19-18-13)15(21)20-17-9-11-4-6-12(7-5-11)16(22)23-3/h4-10H,1-3H3,(H,18,19)(H,20,21)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIPFZLJPIEJLA-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-phenyl-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2546429.png)
![4-[4-(Oxan-4-yloxy)benzoyl]morpholine-3-carbonitrile](/img/structure/B2546430.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2546431.png)
![8-[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2546432.png)

![2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4,5-di(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2546434.png)



![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2546439.png)

![Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2546444.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2546449.png)